Varespladib sodium

Übersicht

Beschreibung

Varespladib sodium is a sodium salt form of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Varespladib sodium is synthesized through a multi-step process. The initial step involves the formation of varespladib, which is then converted to its sodium salt form. The synthesis of varespladib typically involves the reaction of an indole derivative with various reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Varespladib-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von Varespladib-Natrium führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

4. Wissenschaftliche Forschungsanwendungen

Varespladib-Natrium hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeug verwendet, um die Hemmung von sPLA2-Enzymen und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Varespladib-Natrium wird in der biologischen Forschung eingesetzt, um seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität zu untersuchen.

Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungen, akutem Koronarsyndrom und Schlangenbissen untersucht. .

5. Wirkmechanismus

Varespladib-Natrium übt seine Wirkung aus, indem es die Aktivität von sekretorischen Phospholipase A2-Enzymen hemmt. Diese Enzyme spielen eine entscheidende Rolle in der Entzündungsreaktion, indem sie die Hydrolyse von Phospholipiden katalysieren, um Arachidonsäure freizusetzen, einen Vorläufer von pro-inflammatorischen Mediatoren. Durch die Hemmung von sPLA2 unterbricht Varespladib-Natrium diesen Weg und reduziert so die Entzündung .

Molekulare Ziele und Pfade: Die primären molekularen Ziele von Varespladib-Natrium sind die sPLA2-Enzyme, insbesondere die Isoformen IIa, V und X. Die Verbindung bindet an die aktive Stelle dieser Enzyme und verhindert so ihre Wechselwirkung mit Phospholipid-Substraten. Diese Hemmung führt zu einer Abnahme der Produktion von pro-inflammatorischen Mediatoren und einer anschließenden Reduktion der Entzündung .

Ähnliche Verbindungen:

Methyliertes Varespladib: Dies ist ein oral bioverfügbares Prodrug von Varespladib, das einer schnellen Esterhydrolyse unterliegt, um das aktive Molekül freizusetzen.

Andere sPLA2-Inhibitoren: Verbindungen wie LY315920 und S-5920 sind ebenfalls Inhibitoren von sPLA2-Enzymen und wurden für ähnliche therapeutische Anwendungen untersucht

Einzigartigkeit von Varespladib-Natrium: Seine Fähigkeit, Schlangengifttoxine zu neutralisieren, macht es zu einer einzigartigen und wertvollen Verbindung auf dem Gebiet der Toxinologie .

Wissenschaftliche Forschungsanwendungen

Varespladib sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of sPLA2 enzymes and their role in various chemical processes.

Biology: this compound is employed in biological research to investigate its effects on cellular processes and enzyme activity.

Medicine: The compound has been studied for its potential therapeutic applications in treating inflammatory diseases, acute coronary syndrome, and snakebite envenomation. .

Wirkmechanismus

Varespladib sodium exerts its effects by inhibiting the activity of secretory phospholipase A2 enzymes. These enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor of pro-inflammatory mediators. By inhibiting sPLA2, this compound disrupts this pathway, thereby reducing inflammation .

Molecular Targets and Pathways: The primary molecular targets of this compound are the sPLA2 enzymes, specifically the IIa, V, and X isoforms. The compound binds to the active site of these enzymes, preventing their interaction with phospholipid substrates. This inhibition leads to a decrease in the production of pro-inflammatory mediators and a subsequent reduction in inflammation .

Vergleich Mit ähnlichen Verbindungen

Methylated Varespladib: This is an orally bioavailable prodrug of varespladib that undergoes rapid ester hydrolysis to release the active molecule.

Other sPLA2 Inhibitors: Compounds like LY315920 and S-5920 are also inhibitors of sPLA2 enzymes and have been studied for similar therapeutic applications

Uniqueness of Varespladib Sodium: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .

Eigenschaften

IUPAC Name |

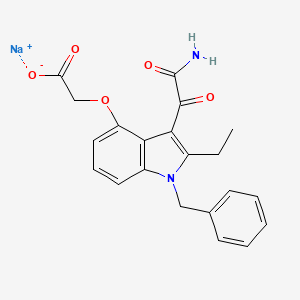

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZUHXILQXLTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172732-68-2 (Varespladib) | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169379 | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172733-42-5 | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.